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Compound of Interest

Compound Name: 4-Methylisoquinolin-5-amine
CAS No.: 194032-18-3
Cat. No.: B126336
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methylisoquinolin-5-amine (CAS No: 194032-18-3).[1][2][3] Due to the limited availability of
public experimental spectra, this document focuses on predicted data and established
principles for spectroscopic analysis of this compound and its analogs. The information herein
is intended to support research and development activities, particularly in the synthesis of
vanilloid receptor modulators for pain and inflammation treatment.[2][3]

Compound Profile
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Property Value

IUPAC Name 4-methylisoquinolin-5-amine
CAS Number 194032-18-3[1][2][3]
Molecular Formula C1oH10N2[1][2][3]

Molecular Weight 158.20 g/mol [1]

Chemical Structure (See Diagram 1)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of 4-
Methylisoquinolin-5-amine, providing detailed information about the proton and carbon
environments within the molecule.[1]

Predicted *H NMR Data

The *H NMR spectrum reveals the chemical shift and multiplicity of each proton, influenced by
the electron-donating methyl and amino groups on the isoquinoline core.[1] The protons on the
pyridine ring (H-1 and H-3) are expected to be deshielded and appear downfield, while the
amino group at C-5 will shield the ortho (H-6) and para (H-8) protons, causing an upfield shift.
[1] The methyl group protons are anticipated to appear as a distinct singlet in the upfield region.

[1]
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ST Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

H-1 ~9.10 Singlet (s)

H-3 ~8.45 Singlet (s)

H-8 ~7.80 Doublet (d) 8.5

H-7 ~7.50 Triplet (t) 8.0

H-6 ~7.05 Doublet (d) 75

5-NH:z 45-55 Broad Singlet (br s)

4-CHs ~2.60 Singlet (s)

Note: Predicted
values can vary based
on solvent and
experimental

conditions.[1]

Predicted **C NMR Data

The 3C NMR spectrum, typically recorded with proton decoupling, provides a signal for each
unique carbon atom, confirming the carbon framework of the molecule.[1] Carbons attached to
the nitrogen (C-1, C-3) and the quaternary carbons are expected at lower field, while the
methyl carbon will be at a significantly higher field.
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Carbon Atom Predicted Chemical Shift (8, ppm)
C-1 ~152.0
C-3 ~143.0
C-4 ~120.0
C-4a ~128.0
C-5 ~145.0
C-6 ~110.0
C-7 ~129.0
C-8 ~115.0
C-8a ~132.0
4-CHs ~18.0

Note: These are estimated values based on

analogous structures.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of 4-Methylisoquinolin-5-amine would involve
the following steps:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds). The choice of solvent is critical as it can
influence chemical shifts.

« Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected range of proton signals (e.g., 0-10 ppm), and a
relaxation delay of 1-2 seconds.

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b126336/docs?utm_src=pdf-body#spectroscopic-profile-of-4-methylisoquinolin-5-amine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126336?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans is typically required due to the lower natural abundance of 13C. The
spectral width should encompass the expected range for aromatic and aliphatic carbons
(e.g., 0-160 ppm).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 4-Methylisoquinolin-5-
amine by measuring the absorption of infrared radiation.[1]

Expected IR Absorption Bands

The IR spectrum is expected to be characterized by the following key absorption bands:

Wavenumber (cm~2) Vibration Type Functional Group

N-H stretch (asymmetric and

3500 - 3300 symmetric) Primary Amine (-NHz2)
3100 - 3000 C-H stretch Aromatic

3000 - 2850 C-H stretch Methyl (-CHs)

1650 - 1580 N-H bend Primary Amine (-NHz)
1600 - 1450 C=C stretch Aromatic Ring

1335 - 1250 C-N stretch Aromatic Amine

Note: As a primary aromatic
amine, the compound is
expected to show two distinct
N-H stretching bands.[1]

Experimental Protocol for IR Spectroscopy
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A common method for obtaining the IR spectrum of a solid sample like 4-Methylisoquinolin-5-
amine is using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

e Background Scan: Perform a background scan of the empty ATR crystal to account for
atmospheric and instrumental interferences.

e Sample Scan: Lower the ATR press to ensure good contact between the sample and the
crystal, and collect the sample spectrum. A typical measurement would involve accumulating
16-32 scans at a resolution of 4 cm~1.

o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which aids in confirming its identity and structure.[1]

Expected Mass Spectral Data

Using a soft ionization technique like Electrospray lonization (ESI) in positive ion mode, the
protonated molecular ion [M+H]* is expected to be the base peak.[1]

lon m/z (calculated) Description

[C10H10Nz] 158.08 Molecular lon (M*)

Protonated Molecular lon

[CroH10N2 + H]* 159.09
[M+H]*+

Predicted Fragmentation Pattern

Collision-induced dissociation (CID) of the [M+H]* ion can lead to characteristic fragments.
Potential fragmentation pathways include:[1]

e Loss of a methyl radical (*CHs): Resulting in a fragment ion at m/z 144.[1]
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e Loss of ammonia (NHs): From the amine group, leading to an ion at m/z 142.[1]

e Loss of hydrogen cyanide (HCN): A common fragmentation for pyridine-containing rings,
producing an ion at m/z 132.[1]

Experimental Protocol for Mass Spectrometry

A general protocol for ESI-MS analysis would be:

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 pg/mL) in a
suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to
promote protonation.

« Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a
constant flow rate.

« lonization: Apply a high voltage to the ESI needle to generate charged droplets, leading to
the formation of gas-phase ions.

e Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

e Tandem MS (MS/MS): To study fragmentation, select the [M+H]* ion (m/z 159), subject it to
collision with an inert gas (e.g., argon) in a collision cell, and analyze the resulting fragment
ions.

Visualized Workflows

The following diagrams illustrate the logical workflows for the synthesis and spectroscopic
analysis of 4-Methylisoquinolin-5-amine.

Caption: Chemical structure of 4-Methylisoquinolin-5-amine.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b126336
https://www.benchchem.com/product/b126336
https://www.benchchem.com/product/b126336/docs?utm_src=pdf-body#spectroscopic-profile-of-4-methylisoquinolin-5-amine-a-technical-guide
https://www.benchchem.com/product/b126336/docs?utm_src=pdf-body#spectroscopic-profile-of-4-methylisoquinolin-5-amine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126336?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

(Starting Materials)

(Chemical Synthesis]

f Synthesis & Purification h

Structural Elucidation

Purification

(e.g., Chromatography)
. J

$pectroscopic Analysis

\ 4
[NMR gﬂeﬂgscopgf QR Spectroscopa ?(Mass Spectrometra

é Data Inteypretation A

v 5

(Purity AssessmenD

!

-

(Structural ConfirmatiorD

J

Click to download full resolution via product page

Caption: General workflow for synthesis and spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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